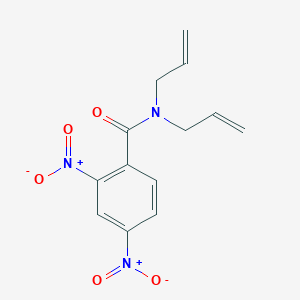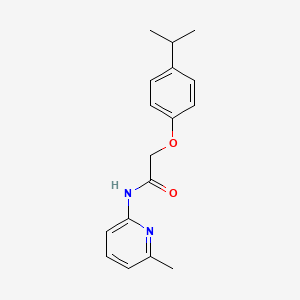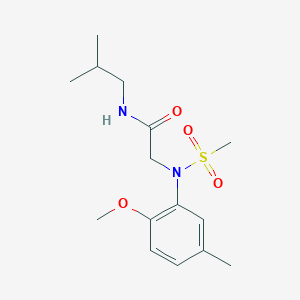
N,N-diallyl-2,4-dinitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diallyl-2,4-dinitrobenzamide (DADNB) is a chemical compound that has been extensively studied for its potential applications in scientific research. DADNB is a yellow crystalline solid that is soluble in organic solvents, and it has been shown to exhibit a range of interesting biochemical and physiological effects. In
Applications De Recherche Scientifique
N,N-diallyl-2,4-dinitrobenzamide has been used in a variety of scientific research applications, including as a reagent for the determination of sulfhydryl groups in proteins, as a substrate for the determination of nitroreductase activity in bacteria, and as a model compound for the study of nitroaromatic compounds in the environment. This compound has also been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for further investigation as a chemotherapy agent.
Mécanisme D'action
The mechanism of action of N,N-diallyl-2,4-dinitrobenzamide is not well understood, but it is thought to involve the reduction of the nitro groups to nitroso groups by cellular nitroreductases. The resulting nitroso compounds are highly reactive and can form covalent adducts with cellular macromolecules such as DNA and proteins, leading to cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of interesting biochemical and physiological effects, including the inhibition of DNA synthesis, the induction of apoptosis, and the generation of reactive oxygen species. This compound has also been shown to exhibit antimicrobial activity against a variety of bacterial species, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N-diallyl-2,4-dinitrobenzamide in lab experiments is its ease of synthesis and relatively low cost compared to other reagents. However, one limitation of using this compound is its potential toxicity and the need for appropriate safety precautions when handling the compound. Additionally, the mechanism of action of this compound is not well understood, which may limit its usefulness in certain types of experiments.
Orientations Futures
There are several potential future directions for research on N,N-diallyl-2,4-dinitrobenzamide, including further investigation of its antitumor activity and the development of new chemotherapy agents based on its structure. Additionally, the mechanism of action of this compound could be further elucidated through biochemical and biophysical studies, and its potential as an antimicrobial agent could be explored in more detail. Finally, the environmental fate and toxicity of this compound could be studied to better understand its potential impact on ecosystems.
Méthodes De Synthèse
N,N-diallyl-2,4-dinitrobenzamide can be synthesized from the reaction of 2,4-dinitrochlorobenzene with allylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified by recrystallization from a suitable solvent such as ethanol. The synthesis of this compound is relatively straightforward and can be carried out on a small scale in a typical organic chemistry laboratory.
Propriétés
IUPAC Name |
2,4-dinitro-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O5/c1-3-7-14(8-4-2)13(17)11-6-5-10(15(18)19)9-12(11)16(20)21/h3-6,9H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUPFKHVRDBCLKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-methyl-1-[3-(2-methylphenoxy)propyl]-1H-indole-3-carbonitrile](/img/structure/B5188370.png)
![1-(2-fluorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5188373.png)

![2-[(5-methyl-1,2-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B5188395.png)
![N-[1-(benzylamino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5188400.png)

![2-[(5,6-dimethyl-1H-benzimidazol-2-yl)thio]-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5188418.png)
![methyl 2-[(4'-methyl-4-biphenylyl)oxy]butanoate](/img/structure/B5188423.png)
![4-(3-methylphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B5188427.png)


![3-fluoro-2-[(phenylsulfonyl)amino]benzoic acid](/img/structure/B5188472.png)
![N-(3-methylphenyl)-2-[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B5188492.png)
![4-methoxy-6-[3-(1-methyl-1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5188500.png)
